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Compound of Interest

Compound Name: 3,5-Dimethylbenzene-1,2,4-triol

Cat. No.: B3052697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of 3,5-Dimethylbenzene-1,2,4-
triol and its structural analogs. Due to the limited availability of direct experimental data for 3,5-
Dimethylbenzene-1,2,4-triol, this document leverages predicted data from computational

models and compares it with experimental data for related compounds. This approach offers a

preliminary assessment and underscores the necessity for empirical validation.

Physicochemical Properties
A comparative summary of the key physicochemical properties of 3,5-Dimethylbenzene-1,2,4-
triol and its analogs is presented below. The data for the target compound are predicted, while

the data for the analogs are based on available experimental values.
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Property

3,5-
Dimethylbenzene-
1,2,4-triol
(Predicted)

Benzene-1,2,4-triol
(Experimental)

2,4-
Dimethylbenzene-
1,3,5-triol
(Experimental)

CAS Number 4380-94-3 533-73-3 4463-02-9

Molecular Formula C₈H₁₀O₃ C₆H₆O₃ C₈H₁₀O₃

Molecular Weight 154.16 g/mol 126.11 g/mol 154.16 g/mol

Melting Point N/A 141 °C[1] N/A

Boiling Point N/A N/A N/A

Water Solubility N/A N/A N/A

pKa N/A N/A N/A

XLogP3 N/A 1.5 N/A

Note: "N/A" indicates that the data is not readily available or has not been experimentally

determined. The predicted values for 3,5-Dimethylbenzene-1,2,4-triol should be confirmed

through laboratory analysis.

Biological Activity
Phenolic compounds, including benzenetriols and their derivatives, are known to exhibit a

range of biological activities, primarily attributed to their antioxidant properties.

3,5-Dimethylbenzene-1,2,4-triol: Specific experimental data on the biological activity of this

compound is not currently available in the public domain.

Benzene-1,2,4-triol: This compound has demonstrated antimicrobial activity against various

bacteria, including Xanthomonas citri subsp. citri.[2] However, it is prone to oxidative

dimerization, which can reduce its antimicrobial efficacy.[2] The mechanism of action appears

to involve limiting the availability of iron to bacterial cells rather than membrane

permeabilization.[2]
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2,4-Dimethylbenzene-1,3,5-triol: While specific biological activity data is limited, as a member

of the aromatic polyol class, it is anticipated to possess antioxidant properties due to the

presence of multiple hydroxyl groups.[3] The methyl groups may influence its lipophilicity and

steric hindrance, potentially affecting its biological interactions.[3]

Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the

properties of 3,5-Dimethylbenzene-1,2,4-triol and its alternatives.

Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a

height of 2-3 mm.[4]

The capillary tube is placed in a melting point apparatus.[4]

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the

expected melting point.[5]

The temperature at which the first droplet of liquid appears is recorded as the onset of

melting.

The temperature at which the entire sample becomes a clear liquid is recorded as the

completion of melting.[5]

For an unknown compound, a preliminary rapid heating can be performed to determine an

approximate melting range, followed by a slower, more accurate measurement with a fresh

sample.[4]

Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in

a specific solvent.
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Protocol:

An excess amount of the solid compound is added to a known volume of distilled water in a

flask.

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a

prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

After agitation, the solution is allowed to stand to allow undissolved solid to settle.

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.

Filtration through a fine-pore filter may be necessary.

The concentration of the dissolved compound in the sample is determined using a suitable

analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

The solubility is expressed as the mass or moles of the compound dissolved per unit volume

of the solvent.

Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution. Spectrophotometric and

potentiometric titrations are common methods for its determination.

Protocol (Spectrophotometric Method):

A series of buffer solutions with known pH values are prepared.

A stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water

mixture) is prepared.[6]

A small aliquot of the stock solution is added to each buffer solution.

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength

range.[6]
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The absorbance at a wavelength where the protonated and deprotonated forms of the

compound have different molar absorptivities is plotted against the pH.

The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the

inflection point of the curve.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[1]

A working solution of DPPH with a specific absorbance at a particular wavelength (e.g., 517

nm) is prepared by diluting the stock solution.[1]

Solutions of the test compound at various concentrations are prepared.

A specific volume of the test compound solution is mixed with a specific volume of the DPPH

working solution.[2]

The mixture is incubated in the dark for a set period (e.g., 30 minutes).[2]

The absorbance of the solution is measured at the characteristic wavelength of DPPH.

The percentage of DPPH radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.[8]

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH

radicals) is determined from a plot of scavenging activity against compound concentration.
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Caption: Workflow for comparing the antioxidant activity of 3,5-Dimethylbenzene-1,2,4-triol
and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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